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Compound of Interest

Compound Name: 3-O-Methyl-D-glucopyranose

Cat. No.: B15543962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
3-O-Methyl-D-glucopyranose, a synthetic, non-metabolizable analog of D-glucose, serves as

a critical tool in biomedical research for the study of hexose transport mechanisms. By

competitively interacting with glucose transporters (GLUTs) without undergoing significant

intracellular metabolism, it allows for the precise measurement of glucose transport rates

across cellular membranes, independent of downstream metabolic events. This guide provides

a comprehensive overview of its physicochemical properties, mechanism of action, applications

in research, and detailed protocols for its use in key experimental assays.

Physicochemical Properties
3-O-Methyl-D-glucopyranose is a white, crystalline powder with well-defined chemical and

physical characteristics. Its structural similarity to D-glucose, with the substitution of a methyl

group at the C3 hydroxyl position, is key to its biological function as a transport probe.
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Property Value Reference(s)

Molecular Formula C₇H₁₄O₆ [1][2]

Molecular Weight 194.18 g/mol [1][2]

CAS Number
13224-94-7 (α-anomer); 3370-

81-8 (unspecified)
[1][2]

Synonyms 3-O-Methylglucose, 3-OMG [1]

Appearance
White to off-white crystalline

powder
[2]

Melting Point 167-169 °C

Solubility Water: 50 mg/mL

Optical Rotation
[α]25/D: +55° to +57° (c=1 in

H₂O + trace NH₄OH)

Metabolic Fate

Largely non-metabolizable; not

phosphorylated by hexokinase.

[3][4]

[3][4]

Mechanism of Action and Biological Role
The primary utility of 3-O-Methyl-D-glucopyranose (3-OMG) stems from its interaction with

glucose transport proteins. It is recognized and transported by facilitated glucose transporters

(GLUTs) in a manner similar to D-glucose but is not a substrate for hexokinase, the first

enzyme in the glycolytic pathway.[4] This prevents it from being phosphorylated and trapped

intracellularly, allowing it to equilibrate across the cell membrane.[5]

This property makes 3-OMG an ideal probe for studying the kinetics of glucose transport. Its

uptake directly reflects the activity and capacity of glucose transporters on the cell surface.

At high concentrations (30-80 mM), 3-OMG can inhibit glucose-induced insulin release from

pancreatic islets.[1] This effect is not due to hyperosmolarity but rather the competitive

inhibition of D-glucose uptake and subsequent metabolism. By reducing the rate of glucose
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phosphorylation, 3-OMG diminishes the ATP production necessary for the closure of ATP-

sensitive potassium (K-ATP) channels, a critical step in the insulin secretion pathway.[1]
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Figure 1: Mechanism of 3-OMG action.

Quantitative Data
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Transporter Affinity (Km / KT)
The Michaelis-Menten constant (Km) or transport constant (KT) reflects the substrate

concentration at which transport velocity is half-maximal. 3-OMG exhibits varying affinities for

different glucose transporter isoforms.

Transporter System / Tissue Km / KT (mM) Reference(s)

GLUT1
Xenopus oocytes

expression system
26.2 [6]

GLUT4
Xenopus oocytes

expression system
4.3 [6]

BBB
Rat Brain (Gray

Matter) in vivo
3.6 [2]

BBB
Rat Brain (White

Matter) in vivo
5.9 [2]

SGLT2
Not efficiently

transported
N/A [7]

Inhibition of Glucose-Induced Insulin Release
While a specific IC₅₀ value is not readily available in the literature, experimental evidence

demonstrates a dose-dependent inhibition of insulin secretion.

Parameter Condition Value Reference(s)

Inhibitory

Concentration
Rat Pancreatic Islets 30 - 80 mM [1]

Effect

Inhibition of glucose-

induced insulin

release

Rapid, sustained, and

not easily reversible
[1]

Pharmacokinetic Parameters
Studies in rats have established the high metabolic stability and tissue distribution of 3-OMG.
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Parameter Tissue (Rat) Value Reference(s)

Distribution Space Brain 0.52 [3][8]

Distribution Space Heart 0.52 [3][8]

Distribution Space Liver 0.75 [3][8]

Metabolic Stability Brain (60 min)
97 - 100%

unmetabolized
[3][8]

Metabolic Stability Plasma (60 min) >99% unmetabolized [3][8]

Experimental Protocols
Protocol: Erythrocyte Glucose Uptake Assay for GLUT1
Function
This protocol is adapted from methods used to diagnose Glucose Transporter Type 1 (GLUT1)

Deficiency Syndrome by measuring 3-OMG uptake in red blood cells.[9]

Objective: To quantify the rate of [¹⁴C]-3-O-Methyl-D-glucose uptake into erythrocytes as a

measure of GLUT1 transporter activity.

Materials:

Fresh blood samples collected in sodium-heparin tubes.

[¹⁴C]-3-O-Methyl-D-glucose (radiolabeled tracer).

Unlabeled 3-O-Methyl-D-glucose.

Phosphate-Buffered Saline (PBS), ice-cold (pH 7.4).

Lysis buffer.

Scintillation cocktail and vials.

Liquid scintillation counter.
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Microcentrifuge.

Methodology:

Cell Preparation:

Isolate erythrocytes by centrifugation of whole blood.

Wash the cell pellet three times with ice-cold PBS (pH 7.4) to remove plasma and buffy

coat.

Resuspend the final erythrocyte pellet to a defined hematocrit (e.g., 20%) in PBS.

Uptake Measurement:

Prepare an uptake solution containing 0.5 mM unlabeled 3-OMG and 1 µCi/mL [¹⁴C]-3-

OMG in PBS.

Pre-cool all solutions and cell suspensions to 4°C to slow the transport rate for accurate

timing.

Initiate the uptake by mixing a volume of the erythrocyte suspension with an equal volume

of the uptake solution.

At precise time intervals (e.g., 0, 5, 10, 15, and 20 seconds), take an aliquot of the cell

suspension and immediately add it to a microcentrifuge tube containing an ice-cold stop

solution (e.g., PBS with a GLUT inhibitor like phloretin) layered over silicone oil.

Immediately centrifuge at high speed (e.g., 12,000 x g for 1 min) to pellet the cells through

the oil, separating them from the radioactive uptake solution.

Quantification:

Aspirate the aqueous and oil layers, being careful not to disturb the cell pellet.

Lyse the cell pellet using a suitable lysis buffer.

Transfer the lysate to a scintillation vial containing scintillation cocktail.
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Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

Plot the CPM against time (in seconds).

The initial, linear portion of the curve represents the initial rate of uptake (V₀).

Calculate the slope of this linear portion to determine the transport rate (e.g., in pmol/µL

cells/min).
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Figure 2: Workflow for Erythrocyte 3-OMG Uptake Assay.

Protocol: In Vivo Measurement of Blood-Brain Barrier
Transport
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This protocol describes a method for determining the kinetic parameters of glucose transport

across the blood-brain barrier (BBB) in conscious rats.[2][10]

Objective: To simultaneously determine the local rates of blood flow and the transport constants

(Tmax and KT) for glucose across the BBB using radiolabeled 3-OMG.

Materials:

[³H]-3-O-Methyl-D-glucose (transport tracer).

[¹⁴C]-iodoantipyrine (blood flow tracer).

Conscious, catheterized rats.

Infusion pump.

Brain tissue sectioning equipment (cryostat).

Autoradiography films or digital imaging system.

Liquid scintillation counter.

Methodology:

Animal Preparation:

Surgically implant catheters in the femoral artery and vein for blood sampling and tracer

infusion, respectively. Allow the animal to recover fully.

Maintain animals at various controlled levels of plasma glucose (from hypoglycemia to

hyperglycemia) to assess transport kinetics under different conditions.

Tracer Infusion:

In the conscious, unrestrained animal, begin a timed intravenous infusion (e.g., 2 minutes)

of a solution containing both [³H]-3-OMG and [¹⁴C]-iodoantipyrine.
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During the infusion, collect timed arterial blood samples to measure the time course of

tracer concentrations in the plasma.

Tissue Collection:

At the end of the infusion period, rapidly euthanize the animal and decapitate.

Quickly remove the brain and freeze it in isopentane cooled with liquid nitrogen to prevent

post-mortem changes and tracer diffusion.

Quantification:

Process the collected arterial blood samples to determine plasma concentrations of both

³H and ¹⁴C over time using liquid scintillation counting with dual-label protocols.

Section the frozen brain into thin slices (e.g., 20 µm) using a cryostat.

Expose the brain sections to autoradiography film or a digital phosphor imaging system to

create quantitative images of local ¹⁴C and ³H concentrations. Include calibrated

standards.

Dissect specific brain regions of interest (e.g., cortex, hippocampus, white matter tracts)

from adjacent sections for direct measurement by scintillation counting.

Data Analysis:

Calculate local cerebral blood flow (F) from the [¹⁴C]-iodoantipyrine data.

Use the arterial input function and the final tissue concentration of [³H]-3-OMG to calculate

the unidirectional transport constant (K₁) across the BBB.

By performing the experiment at different stable plasma glucose levels, apply Michaelis-

Menten kinetic models, accounting for the competition between glucose and 3-OMG, to

calculate the maximal transport velocity (Tmax) and the half-saturation constant (KT) for

glucose transport in each brain region.
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Figure 3: Workflow for In Vivo BBB Transport Measurement.

Conclusion
3-O-Methyl-D-glucopyranose remains an indispensable tool for researchers investigating

glucose transport and metabolism. Its unique characteristic of being a transportable but non-

metabolizable analog allows for the deconvolution of transport from subsequent metabolic

steps. The quantitative data and detailed protocols provided in this guide offer a robust

framework for its application in studies ranging from basic cellular physiology to complex in vivo

models of disease, aiding professionals in the ongoing development of novel therapeutics

targeting metabolic pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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